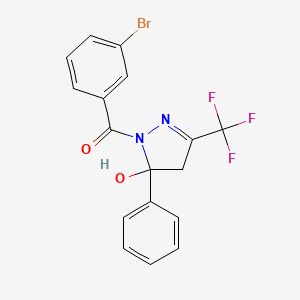
1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPTP belongs to the class of pyrazolone derivatives, which have been extensively studied for their pharmacological activities.
科学研究应用
1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been investigated for its potential therapeutic properties in various disease models. Studies have shown that 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol exhibits anti-inflammatory, anti-cancer, and anti-bacterial activities. 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, indicating its potential use as an anti-inflammatory agent. In addition, 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.
作用机制
The exact mechanism of action of 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to act through multiple pathways. 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways. In addition, 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and physiological effects:
1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have both biochemical and physiological effects in various disease models. Biochemically, 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to reduce the levels of pro-inflammatory cytokines and enzymes involved in inflammation and cancer progression. Physiologically, 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit tumor growth and reduce bacterial infections in animal models.
实验室实验的优点和局限性
One advantage of using 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential therapeutic properties in various disease models. 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities, making it a promising candidate for drug development. However, one limitation of using 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its toxicity at high concentrations. Studies have shown that 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can cause cytotoxicity in certain cell lines, indicating the need for further investigations into its safety profile.
未来方向
There are several future directions for research on 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of interest is the development of 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular targets of 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol and its mechanism of action in various disease models. In addition, the safety and efficacy of 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in human clinical trials need to be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis method of 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves a multi-step reaction process, and the compound has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial activities. The mechanism of action of 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to act through multiple pathways. 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has both biochemical and physiological effects in various disease models, and its potential as a therapeutic agent needs to be further evaluated in human clinical trials.
合成方法
1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized through a multi-step reaction process involving the condensation of 3-bromobenzoyl chloride with 5-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as triethylamine. The resulting intermediate is then treated with trifluoroacetic acid and sodium hydride to yield the final product, 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. The synthesis of 1-(3-bromobenzoyl)-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been reported in several research articles, and the purity and yield of the compound can be optimized through various modifications of the reaction conditions.
属性
IUPAC Name |
(3-bromophenyl)-[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrF3N2O2/c18-13-8-4-5-11(9-13)15(24)23-16(25,12-6-2-1-3-7-12)10-14(22-23)17(19,20)21/h1-9,25H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXZABAEMYYOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C2=CC=CC=C2)O)C(=O)C3=CC(=CC=C3)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-bromophenyl)-[5-hydroxy-5-phenyl-3-(trifluoromethyl)-4H-pyrazol-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate](/img/structure/B5186930.png)
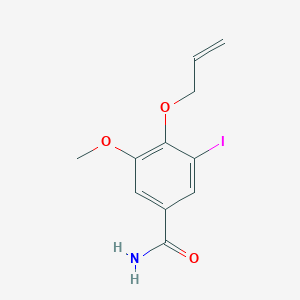
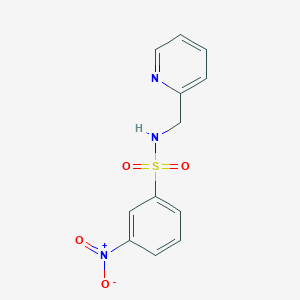
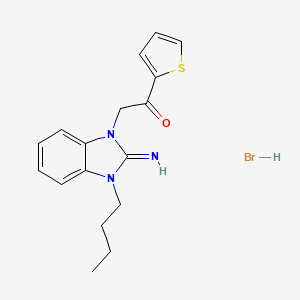
![2-fluoro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186957.png)
![4-{[2-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5186960.png)
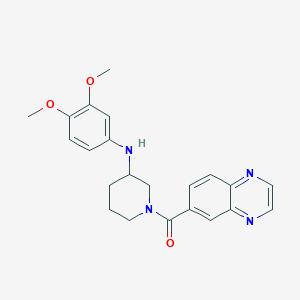
![2-fluoro-N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5186972.png)
![N-[4-(diethylamino)phenyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B5186973.png)
![4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5186980.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5186987.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B5186993.png)
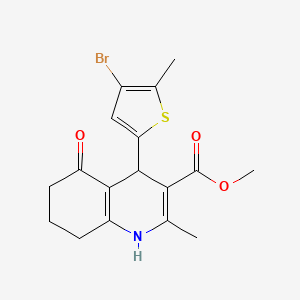
![(3S*,4S*)-1-(3-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5187013.png)